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Cytidine-1',2',3',4',5'-13C5

Cat. No.: B13859189
M. Wt: 248.18 g/mol
InChI Key: UHDGCWIWMRVCDJ-XQLHBIPJSA-N
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Description

Theoretical Underpinnings of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable, non-radioactive isotopes to trace the metabolic fate of molecules within a biological system. nih.govmdpi.com The fundamental principle of SIRM lies in introducing a substrate, or "tracer," enriched with a stable isotope, such as carbon-13 (¹³C), into cells, tissues, or whole organisms. nih.govresearchgate.net As the tracer is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass and isotopic distribution of these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through metabolic pathways. nih.govresearchgate.netnih.gov

This approach provides a dynamic view of metabolism, allowing for the quantification of intracellular fluxes and the identification of active, inactive, or altered metabolic routes. d-nb.info The use of stable isotopes offers significant advantages, including their biological compatibility and the absence of radioactivity. mdpi.comnih.gov SIRM enables the resolution of complex and intersecting metabolic pathways that would be ambiguous to study using traditional metabolite profiling alone. nih.govmdpi.com

Significance of Nucleoside Tracers in Unraveling Metabolic Networks

Nucleosides, the building blocks of DNA and RNA, play a central role in numerous cellular processes beyond nucleic acid synthesis, including energy metabolism and cellular signaling. oup.comcolumbia.edu Consequently, tracing the metabolism of nucleosides provides a window into these fundamental aspects of cell biology. When cells proliferate, there is an increased demand for nucleotide synthesis to support DNA replication and RNA production. oup.comuky.edu

The use of stable isotope-labeled nucleoside tracers allows researchers to delineate the biosynthetic routes of these crucial molecules and understand how these pathways are regulated under different physiological or pathological conditions. oup.comuky.edu This is particularly important in studying diseases like cancer, where metabolic reprogramming is a hallmark. d-nb.infooup.com By tracking the incorporation of labeled nucleosides, scientists can gain insights into the relative contributions of de novo synthesis versus salvage pathways for nucleotide production, which can vary significantly between different cell types and conditions. uky.edu

Rationale for Site-Specific ¹³C Enrichment in Cytidine (B196190) for Pathway Elucidation

The specific labeling of cytidine with five ¹³C atoms in its ribose sugar moiety (Cytidine-1',2',3',4',5'-13C5) offers distinct advantages for pathway elucidation. This specific enrichment pattern allows for the precise tracking of the ribose unit as it is incorporated into various metabolic pathways. For example, the pentose (B10789219) phosphate (B84403) pathway (PPP) is a major route for the synthesis of the ribose-5-phosphate (B1218738) precursor for nucleotide biosynthesis. nih.gov

By using a tracer like [U-¹³C]-glucose, which is uniformly labeled with ¹³C, researchers can observe the formation of M+5 labeled ribose in nucleosides, indicating its synthesis via the PPP. nih.gov The use of site-specifically labeled cytidine, such as this compound, provides a direct and unambiguous way to follow the fate of the ribose component of cytidine nucleotides. This is crucial for studying processes like nucleotide salvage, where pre-existing nucleosides are recycled, and for understanding the interplay between different metabolic pathways that utilize ribose. columbia.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B13859189 Cytidine-1',2',3',4',5'-13C5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O5

Molecular Weight

248.18 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/i3+1,4+1,6+1,7+1,8+1

InChI Key

UHDGCWIWMRVCDJ-XQLHBIPJSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Methodological Frameworks for Utilizing Cytidine 1 ,2 ,3 ,4 ,5 13c5

Advanced Analytical Techniques for Isotopic Enrichment Detection

The core of any stable isotope tracing study is the accurate detection and quantification of the isotopic label in various metabolites. For Cytidine-1',2',3',4',5'-13C5, two primary analytical techniques are employed: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Information

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical environment of atomic nuclei. In the context of ¹³C-labeled compounds, ¹³C NMR is particularly powerful as it can distinguish between different carbon positions within a molecule, thus providing positional isotopic information.

When this compound is incorporated into downstream metabolites, the resulting ¹³C enrichment at specific carbon atoms can be determined by analyzing the ¹³C NMR spectra. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The typical chemical shift ranges for carbon atoms in different chemical environments are well-established, allowing for the assignment of peaks in the spectrum to specific carbons in the molecule. For instance, carbons in carbonyl groups generally appear at the higher end of the chemical shift range (170-220 ppm), while those in aromatic rings and alkenes are found between 115-150 ppm, and aliphatic carbons resonate at lower chemical shifts (10-40 ppm).

The analysis of ¹³C-¹³C spin-spin couplings in fully labeled molecules like this compound can provide further structural and metabolic information. However, due to the low natural abundance of ¹³C (about 1.1%), these couplings are not typically observed in unlabeled compounds.

Table 1: General ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentChemical Shift (ppm)
C=O (Ketones)205 - 220
C=O (Aldehydes)190 - 200
C=O (Acids, Esters)170 - 185
C in Aromatic Rings125 - 150
C=C (Alkenes)115 - 140
RCH₂OH50 - 65
RCH₂Cl40 - 45
RCH₂NH₂37 - 45
R₃CH25 - 35
CH₃CO-20 - 30
R₂CH₂16 - 25
RCH₃10 - 15

This table provides general chemical shift ranges and can be used as a guide for interpreting ¹³C NMR spectra of metabolites derived from this compound.

Mass Spectrometry (MS) Techniques for Isotope Ratio Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolic flux analysis, providing detailed information on the mass isotopomer distribution of metabolites. When cells are cultured with this compound, the labeled ribose moiety is incorporated into various downstream molecules, leading to an increase in their molecular weight.

By analyzing the mass spectra of these metabolites, researchers can determine the extent of ¹³C incorporation. The mass isotopomer distribution (MID) reveals the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite). This information is crucial for calculating metabolic fluxes.

Various MS platforms can be utilized, often coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex biological samples. High-resolution mass spectrometry is particularly valuable for accurately determining the elemental composition of ions and resolving isotopic peaks.

Table 2: Example of Mass Isotopomer Data

MetaboliteM+0M+1M+2M+3M+4M+5
Ribose-5-phosphate (B1218738)10%5%10%15%20%40%
UMP25%15%20%15%10%15%
CTP5%5%10%20%30%30%

This hypothetical data illustrates the mass isotopomer distribution for key metabolites in the pyrimidine (B1678525) synthesis pathway after labeling with this compound, showing the percentage of the metabolite pool containing a specific number of ¹³C atoms.

Experimental Design and Tracer Administration Strategies

The successful application of this compound as a metabolic tracer hinges on a well-conceived experimental design and appropriate administration strategies.

Labeled Substrate Delivery in In Vitro Cellular Systems

In vitro cell culture systems are widely used to study cellular metabolism in a controlled environment. When using this compound, the labeled compound is typically added to the cell culture medium. The concentration of the tracer and the duration of the labeling experiment are critical parameters that need to be optimized based on the specific research question and the metabolic characteristics of the cell line.

For instance, to study the pyrimidine salvage pathway, cells can be grown in a medium containing this compound. The incorporation of the ¹³C label into downstream metabolites such as cytidine (B196190) monophosphate (CMP), uridine (B1682114) monophosphate (UMP), and their di- and tri-phosphate derivatives can then be monitored over time. This allows for the quantification of the flux through the salvage pathway.

Application in Ex Vivo Organ Perfusion Models

Ex vivo organ perfusion systems provide a powerful platform to study organ-level metabolism under near-physiological conditions. hopkinsmedicine.org In this setup, an isolated organ is maintained outside the body by perfusing it with a nutrient-rich and oxygenated solution. hopkinsmedicine.org This technique allows for real-time monitoring of organ function and metabolism. hopkinsmedicine.org

This compound can be introduced into the perfusion solution to trace nucleotide metabolism within the isolated organ. nih.gov This approach is particularly valuable for studying the metabolic interplay between different cell types within an organ and for investigating the effects of drugs or pathological conditions on organ metabolism. For example, perfusing an isolated liver with ¹³C-labeled cytidine could help elucidate the hepatic salvage and de novo synthesis of pyrimidines.

Computational Data Processing and Metabolic Modeling

The data generated from NMR and MS analyses of ¹³C-labeled metabolites are complex and require sophisticated computational tools for interpretation. Metabolic flux analysis (MFA) is a mathematical modeling technique used to quantify the rates (fluxes) of metabolic reactions within a cellular system. 13cflux.net

The process typically involves:

Metabolic Network Construction: A detailed biochemical reaction network of the relevant metabolic pathways is constructed.

Isotopomer Labeling Model: A mathematical model is developed to simulate the flow of ¹³C atoms through the metabolic network.

Data Fitting: The experimentally measured mass isotopomer distributions are fitted to the model's predictions by adjusting the metabolic flux values.

Flux Estimation and Statistical Analysis: The best-fit flux values are determined, and statistical methods are used to assess the confidence intervals of the estimated fluxes.

By integrating the experimental data with a computational model, researchers can obtain a quantitative understanding of how this compound is metabolized and how different metabolic pathways contribute to nucleotide homeostasis. This approach can reveal pathway bottlenecks, identify alternative metabolic routes, and provide insights into the regulation of cellular metabolism. 13cflux.net

Isotope Labeling Pattern Analysis

Isotope labeling pattern analysis is the foundational step in tracing the metabolic fate of this compound. When this labeled cytidine is introduced into a biological system, its constituent atoms, specifically the five 13C atoms of the ribose sugar, are incorporated into various downstream metabolites. The distribution of these heavy isotopes in the products of metabolic pathways creates unique mass isotopomer patterns, which can be detected and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com

The analysis of these patterns provides qualitative and quantitative insights into the activity of specific metabolic routes. For instance, the ribose moiety of cytidine can be salvaged and enter central carbon metabolism. One key pathway for ribose metabolism is the pentose (B10789219) phosphate (B84403) pathway (PPP). If this compound is catabolized, the resulting [U-13C5]ribose can enter the PPP, leading to the formation of labeled intermediates like ribose-5-phosphate (R5P), xylulose-5-phosphate (X5P), and sedoheptulose-7-phosphate (S7P). The specific mass shifts observed in these molecules reveal the extent to which the labeled cytidine contributes to this pathway. For example, the detection of M+5 labeled R5P would indicate the direct utilization of the intact ribose backbone. researchgate.net

Furthermore, the carbon atoms from the ribose can be further metabolized through glycolysis and the tricarboxylic acid (TCA) cycle. This would result in the appearance of 13C in glycolytic intermediates such as 3-phosphoglycerate (B1209933) (3PG) and pyruvate, as well as TCA cycle intermediates like citrate, α-ketoglutarate, and malate. The specific mass isotopomer distributions in these metabolites can elucidate the relative contributions of the cytidine-derived ribose to these central energy-producing pathways. For example, the presence of M+2 and M+3 isotopologues of lactate (B86563) can indicate the metabolism of the 5-carbon ribose into 3-carbon glycolytic products.

The table below illustrates the expected mass isotopomer distributions in key metabolites following the introduction of this compound, assuming the labeled ribose moiety enters central carbon metabolism.

MetaboliteExpected Mass IsotopologuesMetabolic Pathway Indicated
Ribose-5-PhosphateM+5Pentose Phosphate Pathway (Direct Salvage)
3-PhosphoglycerateM+2, M+3Glycolysis/Gluconeogenesis
PyruvateM+2, M+3Glycolysis
LactateM+2, M+3Fermentation
CitrateM+2, M+3, M+4, M+5TCA Cycle
GlutamateM+2, M+3, M+4, M+5TCA Cycle and Amino Acid Metabolism
RNA RiboseM+5RNA Synthesis (Salvage Pathway)

This table presents a simplified representation of expected labeling patterns. The actual distributions will depend on the relative activities of different metabolic pathways.

Metabolic Flux Estimation Algorithms

While isotope labeling pattern analysis provides a qualitative and semi-quantitative picture of metabolic pathways, metabolic flux estimation algorithms offer a more rigorous and quantitative assessment of the rates (fluxes) of these pathways. creative-proteomics.com These computational models integrate the experimentally determined mass isotopomer distributions with a stoichiometric model of the metabolic network to calculate the in vivo reaction rates.

The general workflow for metabolic flux estimation involves several key steps:

Model Construction: A detailed metabolic network model is constructed, encompassing the relevant biochemical reactions and the atom transitions for each reaction. For studies involving this compound, this model would include pathways for nucleotide salvage, the pentose phosphate pathway, glycolysis, and the TCA cycle.

Data Input: Experimental data, including the mass isotopomer distributions of key metabolites (as discussed in the previous section) and extracellular exchange rates (e.g., uptake of cytidine, secretion of lactate), are provided as inputs to the model.

Flux Calculation: An iterative optimization algorithm is employed to find the set of metabolic fluxes that best explains the experimental data. The algorithm simulates the expected labeling patterns for a given set of fluxes and compares them to the measured patterns. The difference between the simulated and measured data is minimized by adjusting the flux values. Commonly used algorithms for this purpose include non-linear least squares regression and Bayesian methods.

Statistical Analysis: Once an optimal flux distribution is determined, statistical methods such as chi-squared tests are used to assess the goodness-of-fit of the model to the data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the estimates.

Several software packages have been developed to facilitate 13C-metabolic flux analysis, each employing different numerical algorithms and user interfaces. The choice of software often depends on the complexity of the metabolic model and the specific type of labeling data.

Software ToolAlgorithmic ApproachKey Features
INCA (Isotopomer Network Compartmental Analysis)Non-linear regression, statistical analysisUser-friendly interface, supports both steady-state and non-stationary MFA.
OpenFLUXElementary Metabolite Unit (EMU) frameworkEfficient for large-scale networks, open-source.
13CFLUX2Cumomer and EMU-based simulationsHigh-performance for complex models, supports various experimental data types.
MetranEMU-based frameworkTracer experiment design, statistical analysis.

These algorithms and software tools are essential for translating the complex datasets generated from isotope labeling experiments with this compound into a quantitative understanding of cellular metabolism. By providing precise flux measurements, these methodologies can reveal how metabolic pathways are rewired in different physiological or pathological states, offering valuable insights for biomedical research and biotechnology.

Applications of Cytidine 1 ,2 ,3 ,4 ,5 13c5 in De Novo Pyrimidine Biosynthesis Pathway Elucidation

Tracing Carbon Flux from Central Metabolites into Pyrimidine (B1678525) Nucleotides

The use of stable isotope tracers like Cytidine-1',2',3',4',5'-13C5 is instrumental in metabolic flux analysis, a technique that quantifies the rate of metabolic reactions. nih.gov By introducing this labeled compound into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites of the pyrimidine pathway. eurisotop.com This allows for a detailed mapping of carbon flow from precursor molecules into pyrimidine nucleotides.

For instance, in studies of cancer cell metabolism, labeled glutamine (¹³C5-glutamine) has been used to trace its contribution to pyrimidine precursors. biorxiv.org The ¹³C label can be tracked as it moves through the tricarboxylic acid (TCA) cycle and is incorporated into aspartate, a key building block for the pyrimidine ring. biorxiv.orgmcw.edu The subsequent appearance of ¹³C-labeled orotate (B1227488) and other pyrimidine intermediates provides a quantitative measure of the carbon flux from glutamine into the de novo synthesis pathway. biorxiv.org This approach helps to distinguish the contributions of different central metabolites, such as glucose and glutamine, to pyrimidine production. nih.gov

Table 1: Illustrative Data on Carbon Flux from Labeled Precursors into Pyrimidine Intermediates

MetaboliteIsotopologueEnrichment (%) in ControlEnrichment (%) under Hypoxia
Aspartatem+3515
Dihydroorotate (B8406146)m+328
Orotatem+315
UMPm+314

This table provides a hypothetical representation of how ¹³C enrichment from a labeled precursor like ¹³C-glutamine might change in key pyrimidine pathway intermediates under different physiological conditions, such as hypoxia. The "m+3" indicates that three carbon atoms in the metabolite are labeled with ¹³C.

Assessment of Enzyme Activities and Bottlenecks within the Pathway

Stable isotope tracing with compounds like this compound enables the assessment of the activity of specific enzymes within the de novo pyrimidine pathway. By measuring the rate of appearance of labeled products and the disappearance of labeled substrates, researchers can infer the in vivo activity of enzymes such as aspartate transcarbamoylase and orotate phosphoribosyltransferase. mdpi.comnumberanalytics.com

Investigation of Pathway Regulation Under Varied Physiological States

The regulation of the de novo pyrimidine biosynthesis pathway is complex and responds to various physiological cues, including nutrient availability and cellular stress. researchgate.netnih.gov this compound can be employed to study how the flux through this pathway is altered under different conditions.

Table 2: Key Enzymes and Regulatory Metabolites in Pyrimidine Biosynthesis

EnzymeFunction in PathwayKey Regulators
Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II)Catalyzes the first committed step. creative-proteomics.comInhibited by UTP, activated by PRPP. creative-proteomics.com
Aspartate Transcarbamoylase (ATCase)Condenses carbamoyl phosphate with aspartate. mcw.eduFeedback inhibited by CTP in many bacteria. nih.gov
Dihydroorotate Dehydrogenase (DHODH)Oxidizes dihydroorotate to orotate. creative-proteomics.com-
Orotate Phosphoribosyltransferase (OPRT)Converts orotate to OMP. nih.gov-
OMP DecarboxylaseDecarboxylates OMP to UMP. mdpi.com-
CTP SynthetaseConverts UTP to CTP. creative-proteomics.comInhibited by CTP. creative-proteomics.com

This table outlines the primary enzymes in the de novo pyrimidine synthesis pathway and their known regulatory molecules.

Cytidine 1 ,2 ,3 ,4 ,5 13c5 in Salvage Pathway Dynamics and Interconversion Studies

Quantification of Cytidine (B196190) and Uridine (B1682114) Salvage Pathway Contributions

The relative contribution of the de novo and salvage pathways to the nucleotide pool can vary significantly depending on cell type, proliferative state, and physiological conditions. nih.govnih.gov Cytidine-1',2',3',4',5'-13C5 is an invaluable tool for quantifying the activity of the pyrimidine (B1678525) salvage pathway. When cells are cultured in a medium containing this labeled cytidine, the salvage pathway incorporates it directly into the cellular nucleotide pool. Mass spectrometry or NMR spectroscopy can then be used to measure the ratio of labeled to unlabeled nucleotides, thereby determining the proportion of the pool derived from salvage versus de novo synthesis.

Research has shown that different cell types exhibit distinct preferences for these pathways. For instance, studies comparing malignant human T-lymphocytic cells (MOLT-3) with normal proliferating T-lymphocytes revealed different strategies for CTP synthesis. nih.gov At physiological concentrations of cytidine (less than 0.5 µM), normal T-lymphocytes predominantly synthesize CTP through the salvage of cytidine. nih.gov In contrast, MOLT-3 cells favor the conversion of UTP to CTP via CTP synthetase. nih.gov However, when the external cytidine concentration is increased, the reliance of MOLT-3 cells on the cytidine salvage pathway proportionally increases. nih.gov This demonstrates how labeled tracers can elucidate the metabolic plasticity of cancer cells.

The salvage pathway is also a critical compensatory mechanism. When the de novo pathway is pharmacologically inhibited, for example by drugs targeting dihydroorotate (B8406146) dehydrogenase (DHODH), cells can upregulate the salvage pathway to maintain the necessary supply of pyrimidines. nih.gov The ability to quantify this shift using labeled nucleosides is crucial for understanding drug resistance mechanisms and developing more effective therapeutic strategies. nih.gov

Metabolic PathwayStarting PrecursorsKey EnzymesRole of 13C5-Cytidine Tracing
De Novo SynthesisAmino Acids, Glucose, CO2Dihydroorotate Dehydrogenase (DHODH)Serves as a baseline (unlabeled pool) to quantify the relative contribution of the salvage pathway.
Salvage PathwayRecycled Nucleosides (e.g., Cytidine, Uridine)Uridine-Cytidine Kinase (UCK), Cytidine Deaminase (CDA)Directly traces the flux of extracellular cytidine into the intracellular nucleotide pool.

Analysis of Nucleoside Kinase Activities Using Labeled Substrates

The first and rate-limiting step of the cytidine salvage pathway is the phosphorylation of cytidine to cytidine monophosphate (CMP), a reaction catalyzed by uridine-cytidine kinases (UCKs). nih.govnih.gov Humans express two primary isoforms, UCK1 and UCK2, and a less characterized Uridine-cytidine kinase like-1 (UCKL-1). nih.govnih.gov Analyzing the activity of these kinases is essential for understanding the efficiency of the salvage pathway.

This compound can be used as a substrate in enzymatic assays to determine the kinetic parameters of these enzymes. By tracking the conversion of the labeled substrate to its labeled product, researchers can precisely measure reaction rates and calculate key values such as KM (substrate affinity) and kcat (turnover number).

Studies have characterized the enzymatic efficiency of different UCK isoforms, revealing their distinct roles. UCK2 generally exhibits higher catalytic efficiency and is often upregulated in tumor cells, making it a target of interest in cancer research. biorxiv.orgamsterdamumc.nl A comparative study of UCK2 and the more recently characterized UCKL-1 provided detailed kinetic data for the phosphorylation of both uridine and cytidine. nih.govnih.gov While UCK2 was more efficient in phosphorylating cytidine, the two enzymes showed no difference in catalytic efficiency with uridine as the substrate. nih.gov Such analyses are critical for understanding how different tissues and cancer types might process nucleoside analogues used in chemotherapy. nih.gov

Kinetic Parameters of Human UCK2 and UCKL-1 nih.gov
EnzymeSubstrateKM (µM)Vmax (pmol/min/µg)Catalytic Efficiency (kcat/KM)
UCK2Uridine1.5 x 10-21.8 x 1031.2 x 104 s-1M-1
Cytidine1.1 x 10-23.7 x 1033.5 x 104 s-1M-1
UCKL-1Uridine3.4 x 10-24.1 x 1021.2 x 104 s-1M-1
Cytidine6.5 x 10-24.3 x 1020.7 x 104 s-1M-1

Characterization of Nucleotide Interconversion Fluxes (e.g., CTP to UTP)

Once this compound is phosphorylated and enters the nucleotide pool, the 13C label allows for the tracing of its subsequent conversions. The metabolic fates of cytidine nucleotides are not linear; they are part of a dynamic network of interconversions, primarily with uridine nucleotides. Understanding the flux—or rate of flow—through these interconversion pathways is key to understanding the regulation of nucleotide pools required for DNA and RNA synthesis.

A primary interconversion route is the deamination of cytidine to uridine, a reaction catalyzed by the enzyme cytidine deaminase (CDA). guidetopharmacology.org This conversion can occur at the nucleoside level (cytidine to uridine) or potentially at the nucleotide level. By administering 13C5-Cytidine and subsequently measuring the appearance of 13C-labeled uridine and its phosphorylated derivatives (UMP, UTP), researchers can quantify the flux through this deamination pathway.

Conversely, the conversion of UTP to CTP is a critical step for synthesizing all cytosine-containing nucleic acids and is catalyzed by CTP synthetase. nih.govwikipedia.org This enzyme is the rate-limiting step for CTP synthesis from both de novo and salvage sources. wikipedia.org The activity of CTP synthetase is allosterically regulated by nucleotide concentrations, including being activated by GTP, which helps to balance the relative amounts of purine (B94841) and pyrimidine nucleotides. wikipedia.org By using tracers like 13C5-Cytidine, the contribution of the cytidine salvage pathway to the CTP pool, and its dynamic relationship with the UTP pool via opposing enzymatic activities, can be accurately mapped. This provides a comprehensive picture of how cells maintain the appropriate balance of nucleotides for proliferation and survival.

Key Enzymes in Cytidine and Uridine Nucleotide Interconversion
EnzymeReactionMetabolic Role
Uridine-Cytidine Kinase (UCK)Cytidine + ATP → CMP + ADPRate-limiting entry step for cytidine into the salvage pathway. nih.gov
Cytidine Deaminase (CDA)Cytidine → Uridine + NH3Converts cytidine to uridine, linking the two pyrimidine salvage pathways. guidetopharmacology.org
CTP SynthetaseUTP + Glutamine + ATP → CTP + Glutamate + ADPCatalyzes the final step in CTP synthesis, converting a uridine nucleotide to a cytidine nucleotide. wikipedia.org

Investigation of Nucleic Acid Synthesis and Turnover Utilizing Cytidine 1 ,2 ,3 ,4 ,5 13c5

Monitoring Ribonucleic Acid (RNA) Synthesis Rates and Precursor Incorporation

The rate of RNA synthesis is a critical indicator of gene expression and cellular activity. By introducing Cytidine-1',2',3',4',5'-13C5 into cell cultures, researchers can monitor the rate at which this labeled precursor is incorporated into the cellular RNA pool. This method allows for the quantification of de novo RNA synthesis, providing insights into the transcriptional activity of cells under various conditions.

Mass spectrometry is a key analytical tool in these investigations. Following the administration of the labeled cytidine (B196190), total RNA is extracted from the cells and hydrolyzed into its constituent ribonucleosides. The isotopic enrichment of cytidine in the RNA is then determined by measuring the ratio of labeled to unlabeled cytidine. This enrichment is a direct measure of the proportion of newly synthesized RNA within the total RNA pool over a specific period.

Research Findings:

Table 1: Illustrative Data for Monitoring RNA Synthesis with ¹³C-Labeled Cytidine

Time Point (Hours)Cell TypeTreatment¹³C-Cytidine Enrichment in RNA (%)Calculated RNA Synthesis Rate (pmol/μg RNA/hr)
2HeLaControl5.22.6
2HeLaTranscription Inhibitor0.80.4
6JurkatControl15.82.63
6JurkatGrowth Factor22.53.75
12Primary HepatocytesControl28.32.36
12Primary HepatocytesToxin Exposure18.91.58

This table is a hypothetical representation of data that could be generated from an experiment using a ¹³C-labeled cytidine precursor to illustrate the methodology.

Assessment of Deoxyribonucleic Acid (DNA) Synthesis Dynamics Through Nucleotide Pools

The synthesis of DNA is a tightly regulated process, primarily occurring during the S phase of the cell cycle. Stable isotope labeling with compounds like this compound allows for the detailed investigation of DNA replication dynamics. The labeled cytidine is converted intracellularly into deoxycytidine triphosphate (dCTP), a direct precursor for DNA synthesis. By tracing the incorporation of the ¹³C label into the genomic DNA, the rate of DNA replication can be quantified.

This technique is particularly valuable for studying the effects of various stimuli, such as drugs or genetic modifications, on cell proliferation. The analysis of isotopic enrichment in DNA provides a direct measure of the percentage of newly replicated DNA, offering a more dynamic view than traditional methods that only provide a snapshot of the cell population in S phase.

Research Findings:

Methodologies such as mass spectrometry-based analysis of nascent DNA (MS-BAND) have been developed to provide a rapid and quantitative alternative to traditional DNA fiber analysis. nih.govnih.gov These methods utilize the incorporation of thymidine (B127349) analogs, but the same principles apply to the use of labeled deoxycytidine. By quantifying the amount of incorporated labeled precursor in the DNA, researchers can accurately detect alterations in DNA replication in both nuclear and mitochondrial DNA. nih.govnih.gov This high-throughput capability allows for the screening of genetic libraries to identify genes that impact DNA replication. nih.gov

Table 2: Example Data for Assessment of DNA Synthesis Dynamics

Cell LineConditionDuration of Labeling (hours)¹³C-Deoxycytidine Incorporation in DNA (Atom % Excess)Percentage of Newly Synthesized DNA
MCF-7Control2412.525.0
MCF-7DNA Polymerase Inhibitor242.14.2
A549Control4828.957.8
A549Nutrient Deprivation4810.320.6
U-2 OSControl128.717.4
U-2 OSCell Cycle Arrest Agent121.53.0

This is a hypothetical data table created to demonstrate the type of results obtained from experiments using ¹³C-labeled cytidine to study DNA synthesis.

Elucidation of Nucleotide Pool Contributions to Macromolecular Synthesis

Nucleotides for RNA and DNA synthesis are supplied through two main pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. wikipedia.orgnih.gov Understanding the relative contributions of these two pathways is crucial for fields such as cancer research, as many chemotherapeutic agents target the de novo pathway.

The use of specifically labeled precursors like this compound can help to dissect the contributions of these pathways. By providing labeled cytidine, researchers can specifically trace the flux through the pyrimidine (B1678525) salvage pathway. wikipedia.orgnih.gov Comparing the incorporation of this label with that from a precursor that enters the de novo pathway (such as ¹³C-labeled glucose or glutamine) allows for the quantification of the relative activity of each pathway in supplying the nucleotide pools for RNA and DNA synthesis.

Research Findings:

Studies have shown that both de novo and salvage pathways play significant roles in supplying purine (B94841) nucleotide pools in tumors. nih.govnih.gov Quantitative metabolic analysis using isotope tracers has demonstrated that the contribution of each pathway can vary depending on the cancer type and the availability of circulating precursors. nih.govnih.gov For instance, in some cancer models, inhibiting the purine salvage pathway has been shown to slow down tumor progression, highlighting its importance in tumor metabolism. nih.govnih.gov While these studies focused on purines, the same principles are applicable to pyrimidine metabolism and can be investigated using labeled cytidine.

Table 3: Hypothetical Data on Nucleotide Pool Contributions to DNA Synthesis

Cell TypePathway InvestigatedLabeled PrecursorIsotopic Enrichment in dCTP Pool (%)Contribution to DNA Synthesis (%)
Pancreatic Cancer CellsDe Novo¹³C-Glucose3570
Pancreatic Cancer CellsSalvage¹³C-Cytidine1530
Normal Pancreatic CellsDe Novo¹³C-Glucose2040
Normal Pancreatic CellsSalvage¹³C-Cytidine3060
Lymphoma CellsDe Novo¹³C-Glutamine4590
Lymphoma CellsSalvage¹³C-Cytidine510

This table is a hypothetical representation to illustrate how labeled precursors can be used to determine the relative contributions of the de novo and salvage pathways to the nucleotide pool for DNA synthesis.

Metabolic Flux Analysis of Specific Biological Systems Using Cytidine 1 ,2 ,3 ,4 ,5 13c5

Metabolic Reprogramming in Disease Models

Metabolic reprogramming is a hallmark of many diseases, particularly cancer, where cells alter their metabolic pathways to support increased proliferation and survival. udel.educreative-proteomics.com Stable isotope tracing with compounds like Cytidine-1',2',3',4',5'-13C5 is a key technique for dissecting these metabolic shifts, offering insights into disease mechanisms and potential therapeutic targets. udel.edu

One critical area of investigation is the pyrimidine (B1678525) salvage pathway, which cancer cells can exploit to maintain a sufficient supply of nucleotides for DNA replication. nih.gov A key enzyme in this pathway is cytidine (B196190) deaminase (CDA), which converts cytidine to uridine (B1682114). nih.gov The expression and activity of CDA can significantly reprogram nucleotide metabolism within the tumor microenvironment. nih.gov

Recent research in murine models of pancreatic ductal adenocarcinoma (PDAC) has utilized metabolic flux analysis to understand the role of CDA. In these studies, cancer cells were engineered to have reduced CDA expression. By tracing the flow of nucleotides, researchers observed significant metabolic reprogramming. In tumors with low CDA activity, there was a marked accumulation of cytidine in the tumor's interstitial fluid, accompanied by a significant decrease in the levels of uridine and its downstream nucleotide products, uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). metabolomicsworkbench.org This demonstrates that CDA activity is a critical node controlling the balance between cytidine and uridine pools, and its alteration in cancer cells represents a significant metabolic reprogramming event. nih.govmetabolomicsworkbench.org Using a tracer like this compound in such a model would allow for the direct quantification of the flux from cytidine to uridine and subsequent incorporation into the UTP pool, providing precise rates for these pathway steps.

The table below summarizes findings from a study on the tumor interstitial fluid of a pancreatic cancer model, illustrating the metabolic shifts resulting from the downregulation of cytidine deaminase (sgCda) compared to a control (sgNT).

MetaboliteControl (sgNT) Concentration (µM)Low CDA (sgCda) Concentration (µM)Fold Change
Cytidine1.515.0+10.0
Uridine8.01.0-8.0
UDP1.20.3-4.0
UTP0.80.2-4.0

Data derived from a study on nucleotide metabolism in a murine model of pancreatic cancer. metabolomicsworkbench.org

Investigation of Metabolic Adaptations in Microorganisms

Microorganisms exhibit remarkable metabolic flexibility, allowing them to adapt to diverse and often harsh environments. frontiersin.org Understanding these metabolic adaptations is crucial for applications in biotechnology and for combating infectious diseases. 13C-MFA is a primary tool for quantifying metabolic pathway activities in microbes. creative-proteomics.commdpi.com

A key metabolic adaptation in many microorganisms is the ability to utilize pre-formed nucleosides and nucleobases from the environment through salvage pathways, conserving the energy required for de novo synthesis. biorxiv.org Tracing studies using labeled pyrimidines can visualize and quantify the activity of these salvage pathways. biorxiv.org

For instance, studies in microorganisms like Escherichia coli and Saccharomyces cerevisiae have been designed to monitor the uptake and incorporation of exogenous pyrimidines. biorxiv.orgbiorxiv.org In such experiments, cells are first grown in a medium containing a 13C-labeled primary carbon source (like glucose) to enrich the entire internal metabolome with 13C. These "heavy" labeled cells are then transferred to a medium containing the same 13C carbon source but supplemented with "light" (12C) cytidine. By tracking the appearance of 12C-labeled pyrimidine nucleotides inside the cell over time using mass spectrometry, researchers can quantify the rate of cytidine uptake and its conversion into CMP, CDP, and CTP via the salvage pathway. The use of this compound as the tracer in a medium with an unlabeled carbon source would be an alternative and powerful way to specifically trace the fate of exogenous cytidine.

The following table illustrates the expected results from a hypothetical experiment tracing the incorporation of exogenous 12C-Cytidine into the 13C-labeled internal nucleotide pools of a microorganism, demonstrating the activity of the pyrimidine salvage pathway.

Time Point13C-CTP (% of Total CTP)12C-CTP (% of Total CTP)Salvage Pathway Flux (Relative Units)
0 hr~100%0%0.0
2 hr85%15%7.5
4 hr72%28%7.0
8 hr55%45%5.6

This table represents hypothetical data illustrating the principle of tracing salvage pathway activity in microorganisms. biorxiv.orgbiorxiv.org

Tracing Nucleotide Metabolism in Specific Cellular Lineages or Tissues

Different cell types and tissues can have distinct metabolic profiles and dependencies, particularly regarding nucleotide metabolism. mdpi.com Tracing studies with labeled nucleosides like this compound are invaluable for mapping these tissue- and cell-specific pathways. nih.gov This is especially relevant in complex biological systems like the immune system or in developing tissues where nucleotide demand is high.

A prime example is the metabolism of activated T cells, a critical lineage of the immune system. For T cells to proliferate rapidly upon activation, they require a substantial supply of nucleotides. Research has shown that activated T cells can be rescued from inhibitors of the de novo pyrimidine synthesis pathway by supplying them with extracellular cytidine. nih.gov This indicates that activated T cells possess an active cytidine salvage pathway. By using this compound as a tracer in T cell cultures, the flux through this salvage pathway can be precisely quantified, revealing its importance in immune cell function. The labeled carbons from cytidine would be traced into CMP, CTP, and subsequently into RNA and DNA, providing a comprehensive picture of cytidine utilization for proliferation.

Similarly, tracing studies in human pluripotent stem cells have been used to delineate the metabolic pathways that support their self-renewal and differentiation. mdpi.com While these studies have often used labeled glucose to trace carbon flow into nucleotide sugars, a similar approach with this compound would specifically illuminate the pyrimidine salvage capacity of these cells. This could reveal how stem cells balance de novo and salvage pathways to meet their nucleotide requirements during different developmental stages.

The table below presents data on the relative abundance of key metabolites in the nucleotide salvage pathway within the tumor interstitial fluid of a pancreatic cancer model, highlighting how the metabolism of a specific tissue is altered.

MetaboliteRelative Abundance in Control TissueRelative Abundance in Low CDA TissuePathway Implication
Cytidine1.010.0Substrate accumulation
Uridine1.00.125Product depletion
UTP1.00.25Downstream product depletion

Data reflects relative changes in metabolite concentrations in a specific tissue environment due to altered enzyme activity. metabolomicsworkbench.org

Exploration of Enzymatic Mechanisms and Regulatory Nodes with Cytidine 1 ,2 ,3 ,4 ,5 13c5

Characterization of Nucleosidases and Deaminases Involved in Cytidine (B196190) Catabolism

Cytidine catabolism, the breakdown of cytidine, is a fundamental part of the pyrimidine (B1678525) salvage pathway, which recycles nucleosides for DNA and RNA synthesis or degrades them to maintain homeostasis. nih.gov Two key enzyme families involved in the initial steps of this process are nucleosidases, which cleave the bond between the ribose sugar and the cytosine base, and deaminases, which convert cytidine to uridine (B1682114).

Cytidine deaminase (CDA) is a critical enzyme that catalyzes the irreversible hydrolytic deamination of cytidine to uridine and ammonia. assaygenie.com The activity of this enzyme is crucial for maintaining the intracellular pool of pyrimidines and is also implicated in the metabolism of several nucleoside analog drugs used in chemotherapy. nih.gov

The use of Cytidine-1',2',3',4',5'-13C5 provides a direct and quantitative method for characterizing CDA and other catabolic enzymes. In a typical experimental setup, the labeled substrate is introduced to a system, such as purified enzymes, cell lysates, or intact cells. nih.gov The subsequent enzymatic reaction produces Uridine-1',2',3',4',5'-13C5. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can separate the metabolites over time and measure the rate at which the labeled substrate is consumed and the labeled product is formed. nih.gov The mass difference between the natural abundance substrate and the ¹³C₅-labeled tracer allows for unambiguous detection, free from interference from the endogenous, unlabeled cytidine pool. This enables the precise determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing deep insights into enzyme efficiency and kinetics.

Table 1: Hypothetical Kinetic Data for Cytidine Deaminase Activity

This interactive table illustrates the type of data that can be generated using this compound to measure the rate of product formation catalyzed by Cytidine Deaminase (CDA).

Time (minutes)Substrate Concentration (µM) (Cytidine-¹³C₅)Product Concentration (µM) (Uridine-¹³C₅)Reaction Velocity (µM/min)
01000-
575255.0
1055454.0
1540603.0
2030702.0
2522781.6
3015851.4

Studies on Allosteric Regulation of Pyrimidine Metabolic Enzymes

The pyrimidine biosynthesis pathway is tightly controlled to ensure that nucleotides are produced in appropriate amounts for cellular needs, such as DNA replication and RNA synthesis, without wasteful overproduction. wikipedia.org A primary mechanism for this control is allosteric regulation, where a metabolic end-product binds to a regulatory site on an enzyme early in the pathway, inhibiting its activity. nih.gov For example, in animals, the multifunctional enzyme CAD, which catalyzes the first three steps of de novo pyrimidine synthesis, is allosterically inhibited by the end-products UTP and CTP. wikipedia.orgnih.gov

This compound is an invaluable tool for investigating such regulatory networks. It can be used in ¹³C-metabolic flux analysis (¹³C-MFA) experiments to quantify the flow of carbon through the pyrimidine pathways under different cellular conditions. researchgate.net13cflux.net Researchers can introduce the labeled cytidine and trace its conversion into various downstream nucleotides. By comparing the rate of flux in control cells versus cells treated with a potential allosteric modulator, the regulatory effect of the modulator can be quantified.

For instance, to test if a compound inhibits an enzyme in the cytidine salvage pathway, cells could be cultured with this compound in the presence and absence of the compound. A significant decrease in the concentration of labeled downstream metabolites like ¹³C₅-CDP and ¹³C₅-CTP in the treated cells would strongly suggest that the compound is an allosteric inhibitor of a key enzyme, such as uridine/cytidine kinase. This approach was used analogously with other stable isotopes to demonstrate that UTP regulates CAD activity during the cell cycle. nih.gov

Table 2: Research Findings on Allosteric Regulation of a Hypothetical Pyrimidine Kinase

This interactive table shows hypothetical results from a metabolic flux experiment using this compound to study the effect of an allosteric inhibitor on the production of a downstream metabolite.

Experimental ConditionTracer CompoundPotential Allosteric InhibitorMeasured Flux to ¹³C₅-CDP (Relative Flux Units)Conclusion
ControlCytidine-¹³C₅None100 ± 8Baseline metabolic flux established.
TestCytidine-¹³C₅Compound X22 ± 5Compound X significantly inhibits the pathway.
Negative ControlCytidine-¹³C₅Inactive Analog of X97 ± 9The inhibitory effect is specific to Compound X.

Identification of Novel Enzymes or Pathways Interacting with Cytidine Metabolism

While the core pathways of pyrimidine metabolism are well-established, cellular metabolic networks are vast and interconnected, and novel enzymatic activities or metabolic shunts continue to be discovered. Stable isotope tracing is a premier method for such discoveries. nih.govnih.gov Untargeted metabolomics, where all detectable small molecules in a sample are analyzed, can be combined with stable isotope labeling to uncover previously unknown metabolic fates of a substrate.

In this approach, cells or organisms are supplied with this compound as the sole or primary source of cytidine. After a period of incubation, cellular extracts are analyzed using high-resolution mass spectrometry. nih.gov The instrument is programmed to specifically search for mass signals corresponding to metabolites that have incorporated all five ¹³C atoms from the labeled ribose.

The resulting data can reveal all downstream products of cytidine. If a ¹³C₅-labeled metabolite is detected that does not belong to any known pyrimidine pathway, it provides strong evidence for a novel biochemical transformation. nih.gov For example, the discovery of a ¹³C₅-labeled lipid or amino acid derivative could suggest a previously uncharacterized link between pyrimidine salvage and other major metabolic domains. Further investigation would then focus on identifying the specific enzyme or series of enzymes responsible for this new reaction, thereby expanding our understanding of cellular metabolism.

Table 3: Hypothetical Results from an Untargeted Metabolomics Screen

This interactive table illustrates how this compound can be used to identify novel metabolites. The detection of an unexpected labeled compound points to a new metabolic pathway.

Detected MetaboliteIsotopic LabelMass-to-Charge Ratio (m/z)Pathway AssociationFinding
Uridine¹³C₅249.09Known (Cytidine Catabolism)Expected Product
UMP¹³C₅329.06Known (Pyrimidine Salvage)Expected Product
CTP¹³C₅488.02Known (Pyrimidine Salvage)Expected Product
Unknown Compound A ¹³C₅ 375.12 Unknown Novel Metabolite Detected

Future Directions and Emerging Research Frontiers for Cytidine 1 ,2 ,3 ,4 ,5 13c5 Tracer Research

Integration with Multi-Omics Data for Systems-Level Understanding

A major frontier in metabolic research is the integration of stable isotope tracing data with other "omics" fields, such as genomics, transcriptomics, and proteomics, to achieve a systems-level understanding of cellular physiology. nih.gov By using Cytidine-1',2',3',4',5'-13C5, researchers can measure the flow, or flux, of carbon through nucleotide synthesis and related pathways. magtech.com.cn When combined with other omics data, this provides a more complete picture of how cellular processes are regulated and interconnected.

For instance, transcriptomic data can reveal changes in the expression of genes encoding metabolic enzymes, while proteomic data can show the abundance of these enzymes. Data from this compound tracing can then directly measure how these changes at the gene and protein level translate into actual metabolic activity. nih.gov This integrated approach helps to build more comprehensive models of cellular metabolism, identifying key regulatory nodes and understanding how metabolic pathways are rewired in different states, such as in disease. nih.gov This multi-omics strategy can uncover how genetic mutations (genomics) lead to altered enzyme levels (proteomics) that ultimately redirect metabolic pathways, a phenomenon that can be quantitatively measured by tracing the fate of the 13C labels from cytidine (B196190). nih.gov

Table 1: Illustrative Framework for Multi-Omics Data Integration with this compound Tracing

Omics LayerData TypeInformation ProvidedIntegration with Cytidine-13C5 Data
Genomics DNA SequencingIdentifies mutations in metabolic enzyme genes.Correlates genetic variants with observed changes in nucleotide metabolic flux.
Transcriptomics RNA-SeqQuantifies mRNA levels of enzymes in metabolic pathways.Links gene expression changes to the rate of labeled cytidine incorporation into RNA.
Proteomics Mass SpectrometryMeasures the abundance of metabolic enzymes and proteins.Validates that changes in protein levels directly impact the measured metabolic flux.
Metabolomics Mass Spectrometry, NMRMeasures the concentrations of various metabolites.Provides context for flux data by showing changes in metabolite pool sizes.
Fluxomics (Tracer Data) This compound Quantifies the rate of carbon flow through specific pathways.Serves as the functional output, measuring the actual metabolic activity resulting from genomic, transcriptomic, and proteomic states.

Development of Advanced Isotopic Tracing Methodologies and Models

The evolution of analytical technologies and computational modeling is continually enhancing the power of isotopic tracing studies. The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy allows for more precise detection and quantification of isotopologues—molecules that differ only in their isotopic composition. frontiersin.orgnih.gov This enables researchers to gain a more detailed view of how this compound is metabolized and incorporated into various biomolecules. researchgate.net

Alongside analytical advancements, sophisticated computational models are being developed to interpret the complex datasets generated from tracer experiments. nih.gov Techniques like 13C-Metabolic Flux Analysis (13C-MFA) use isotopic labeling data to calculate the rates of reactions throughout a metabolic network. nih.govfrontiersin.org Future developments aim to create more dynamic models that can capture metabolic changes over time and account for cellular compartmentalization, providing a more accurate representation of metabolism within different parts of the cell. nih.gov These advanced models are crucial for translating raw labeling data into meaningful biological insights about pathway activity and regulation. magtech.com.cn

Table 2: Comparison of Isotopic Tracing Methodologies

MethodologyDescriptionAdvantagesEmerging Trends
Stationary 13C-MFA Measures metabolic fluxes at a steady state by analyzing isotope labeling patterns in metabolites. nih.govProvides accurate quantification of fluxes in central carbon metabolism. nih.govIntegration with multi-omics data for more comprehensive models.
Dynamic Labeling Tracks the incorporation of isotopes over time to understand how quickly pathways respond to changes.Reveals information about pathway dynamics and metabolite turnover rates.Development of non-stationary MFA models to analyze transient states.
Untargeted Isotope Tracing Aims to detect all metabolites that incorporate the isotopic label, not just those in known pathways. acs.orgnih.govEnables the discovery of novel metabolic pathways and unexpected connections. acs.orgImproved algorithms for automated detection and identification of labeled compounds. nih.gov
High-Resolution MS/NMR Utilizes advanced analytical instruments for precise measurement of isotopic enrichment. frontiersin.orgnih.govOffers high sensitivity and the ability to distinguish between different isotopologues.Application to complex biological samples and in vivo studies.

Applications in High-Throughput Metabolic Screening and Pathway Discovery

The principles of isotopic tracing with compounds like this compound are being adapted for high-throughput applications, which will accelerate research in drug discovery and functional genomics. nih.gov High-throughput screening platforms can use isotopic tracers to assess how large libraries of chemical compounds affect specific metabolic pathways. nih.gov For example, by monitoring the metabolism of labeled cytidine, researchers can rapidly screen for drugs that inhibit nucleotide synthesis, a key target in cancer therapy.

Furthermore, untargeted metabolomics approaches combined with stable isotope tracing are powerful tools for discovering novel metabolic pathways. acs.orgnih.gov By feeding cells this compound and then searching for all resulting 13C-labeled molecules, scientists can identify previously unknown metabolites and reactions. nih.gov This approach is crucial for mapping out the entirety of an organism's metabolic network and for understanding how metabolism is altered in various diseases. nih.govresearchgate.net This can lead to the identification of new biomarkers for disease and novel targets for therapeutic intervention. mdpi.com

Q & A

Q. What distinguishes Cytidine-1',2',3',4',5'-13C5 from non-labeled cytidine in experimental design?

The compound’s five ¹³C atoms in the ribose moiety enable precise tracking via NMR and mass spectrometry, avoiding signal overlap from natural-abundance ¹²C isotopes. Researchers should optimize NMR parameters (e.g., ¹³C-decoupling, DEPT experiments) and MS fragmentation patterns to distinguish labeled metabolites from endogenous pools .

Q. How is purity and isotopic enrichment validated for this compound?

Methodological validation involves:

  • HPLC : Assess chemical purity (>95% by reversed-phase chromatography) .
  • High-resolution MS : Confirm molecular weight (248.18 g/mol) and isotopic distribution .
  • NMR : Verify ¹³C incorporation at ribose positions via 2D HSQC or HMBC spectra .

Q. What are the standard applications of this compound in RNA metabolism studies?

It is used to:

  • Trace de novo RNA synthesis in cell cultures via isotope-ratio mass spectrometry.
  • Quantify nucleoside salvage pathway activity by comparing ¹³C-labeled vs. unlabeled cytidine incorporation .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized in metabolic flux analysis using this compound?

Advanced strategies include:

  • Pulse-chase protocols : Short-term labeling to reduce natural isotope dilution .
  • Compartmental modeling : Integrate time-resolved MS data to account for intracellular metabolite pools .
  • Cross-validation : Use complementary techniques (e.g., RNA-Seq) to validate flux estimates .

Q. What experimental controls are critical when studying cytidine-drug interactions with this labeled analog?

Key controls:

  • Unlabeled cytidine : Confirm isotopic effects do not alter binding kinetics.
  • Scrambled ¹³C labels : Rule out position-specific artifacts (e.g., ¹³C at base vs. ribose).
  • Competitive inhibitors : Validate specificity of observed interactions (e.g., uridine analogs) .

Q. How can researchers resolve discrepancies in metabolic flux data derived from this compound?

Common pitfalls and solutions:

  • Signal contamination : Use LC-MS/MS with selective reaction monitoring (SRM) to exclude isobaric interferences .
  • Incomplete isotope equilibration : Extend labeling duration or use synchronized cell populations .
  • Model mismatch : Employ Bayesian statistics to refine flux predictions .

Comparative and Methodological Questions

Q. How does this compound compare to other isotopically labeled nucleosides in RNA studies?

CompoundLabeling PositionKey AdvantageLimitation
Cytidine-¹³C₅Ribose (1'–5')Uniform ribose labeling for NMR/MSBase moiety unlabeled
[¹⁵N₃]-CytidineCytosine baseTracks base salvage pathwaysLimited for ribose metabolism
[2H]-DeoxycytidineSugar deuterationReduces MS background noiseAlters ribose conformation

Adapted from

Q. What steps ensure reproducibility in studies using this compound?

Best practices:

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols .
  • Data deposition : Share raw NMR/MS spectra in repositories like MetaboLights.
  • Replication : Independently validate key findings in ≥2 biological replicates .

Experimental Design Challenges

Q. How to design a time-resolved study to track RNA turnover using this compound?

  • Labeling phase : Administer ¹³C-cytidine at a concentration matching endogenous pools (e.g., 10–100 µM) .
  • Chase phase : Replace with unlabeled cytidine and collect samples at intervals (0, 6, 24 hrs).
  • Data analysis : Fit decay curves to calculate RNA half-life using exponential models .

Q. What are the limitations of using this compound in in vivo models?

Challenges include:

  • Isotope dilution : Rapid clearance in blood/urine reduces effective labeling.
  • Toxicity : High doses may perturb nucleotide balance; perform dose-response assays .
  • Detection limits : Use hyperpolarized ¹³C-NMR or nanoDESI-MS for low-abundance RNA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.